molecular formula C13H15BrN2O2 B1432044 Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 1437794-72-3

Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B1432044
CAS No.: 1437794-72-3
M. Wt: 311.17 g/mol
InChI Key: MORMGQZVHMJJQI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Molecular Formula and IUPAC Nomenclature

The molecular formula of methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is C₁₃H₁₅BrN₂O₂ , with a molecular weight of 311.17 g/mol . The IUPAC name systematically describes its substituents:

  • 7-Bromo : A bromine atom at position 7 on the benzene ring.
  • 2-Methyl : A methyl group on the diazole nitrogen at position 2.
  • 1-Propyl : A propyl chain attached to the diazole nitrogen at position 1.
  • 5-Carboxylate : A methyl ester at position 5.

The canonical SMILES string (CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C) and InChI key (MORMGQZVHMJJQI-UHFFFAOYSA-N) further specify its connectivity.

Table 1: Structural Comparison with Related Heterocycles

Compound Molecular Formula Key Substituents
This compound C₁₃H₁₅BrN₂O₂ 7-Br, 2-CH₃, 1-C₃H₇, 5-COOCH₃
Methyl 7-bromo-1-methylbenzimidazole-5-carboxylate C₁₀H₉BrN₂O₂ 7-Br, 1-CH₃, 5-COOCH₃
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate C₁₄H₁₇BrN₂O₂ 7-Br, 2-CH₃, 1-C₃H₇, 5-COOC₂H₅

Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for this compound is limited, analogous benzodiazole derivatives exhibit planar heterocyclic cores with bond lengths and angles consistent with aromatic systems. For example:

  • The C–N bond lengths in the diazole ring typically range from 1.32–1.38 Å , reflecting partial double-bond character due to delocalized π-electrons.
  • The C–Br bond in similar brominated derivatives measures 1.89–1.92 Å , aligning with standard sp²-hybridized carbon-bromine bonds.

Intermolecular interactions, such as N–H⋯N hydrogen bonds (2.8–3.0 Å) and C–H⋯π interactions (3.3–3.5 Å), stabilize the crystal lattice in related structures. The propyl and methyl substituents introduce steric effects, potentially distorting the planarity of the benzodiazole system and influencing packing efficiency.

Comparative Analysis with Benzodiazole, Benzimidazole, and Benzothiazole Derivatives

Benzodiazoles (1,3-diazoles) differ from benzimidazoles (1,2-diazoles) and benzothiazoles (1-thia-3-aza) in electronic and steric profiles:

Structural Differences:
  • Benzodiazole : Nitrogen atoms at positions 1 and 3 create a symmetric electron distribution, enhancing π-conjugation.
  • Benzimidazole : Adjacent nitrogens at positions 1 and 2 lead to stronger hydrogen-bonding capacity, often exploited in medicinal chemistry.
  • Benzothiazole : A sulfur atom at position 1 increases electrophilicity, making it reactive in cross-coupling reactions.

Table 2: Electronic Properties of Heterocycles

Heterocycle π-Conjugation Strength Dipole Moment (Debye) Bioactivity Relevance
1,3-Benzodiazole Moderate 2.1–2.5 Antimicrobial agents
Benzimidazole High 3.0–3.4 Anticancer drugs
Benzothiazole Low 1.8–2.2 Nonlinear optics
Reactivity and Applications:
  • Benzodiazoles : The 1,3-nitrogen arrangement supports electrophilic substitution at positions 5 and 7, as seen in bromination and carboxylation.
  • Benzimidazoles : Participate in DNA intercalation due to planar geometry, driving their use in chemotherapy.
  • Benzothiazoles : Sulfur’s polarizability enhances second-harmonic generation (SHG) efficiency in nonlinear optical materials.

Properties

IUPAC Name

methyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-4-5-16-8(2)15-11-7-9(13(17)18-3)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMGQZVHMJJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141377
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437794-72-3
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate typically follows these key synthetic steps:

Detailed Synthetic Routes from Literature

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Benzodiazole ring formation Condensation of 4-methyl-o-phenylenediamine with methyl formate or ester derivatives Forms 2-methylbenzodiazole core with carboxylate functionality at position 5
2 Bromination Bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, DCM) at controlled temperature Selective bromination at 7-position; catalyst or acid may be used to enhance regioselectivity
3 N-Alkylation Reaction with 1-bromopropane or propyl halide in presence of base (e.g., K2CO3) in polar aprotic solvent Alkylation of N-1 position to introduce propyl group; conditions optimized to avoid over-alkylation
4 Esterification Methylation of carboxylic acid using methanol and acid catalyst or methyl iodide with base Conversion of carboxylic acid to methyl ester to improve compound stability and solubility

Example Synthetic Procedure (Hypothetical Based on Literature)

  • Synthesis of 2-methyl-1,3-benzodiazole-5-carboxylic acid
    Condense 4-methyl-o-phenylenediamine with methyl formate under reflux in acidic medium to form the benzodiazole core with a carboxylic acid at position 5.

  • Bromination at position 7
    Treat the benzodiazole acid with bromine or NBS in dichloromethane at 0–5°C to selectively brominate the 7-position.

  • N-1 Propylation
    React the bromo-substituted benzodiazole acid with 1-bromopropane in DMF using potassium carbonate as base at 60°C to alkylate the N-1 position.

  • Esterification
    Convert the carboxylic acid to methyl ester by refluxing with methanol and sulfuric acid or by methyl iodide and base treatment.

Research Findings and Optimization Notes

  • Regioselectivity in bromination :
    Controlled temperature and solvent choice are critical to avoid polybromination and ensure substitution at the 7-position only.

  • N-alkylation selectivity :
    Using stoichiometric amounts of alkyl halide and mild base helps prevent dialkylation or alkylation at undesired nitrogen atoms.

  • Esterification efficiency :
    Acid-catalyzed esterification is preferred for high yield and purity. Alternative methylation methods (e.g., methyl iodide) may require careful control to avoid side reactions.

  • Purification :
    Chromatographic techniques such as column chromatography or recrystallization from appropriate solvents are employed to isolate pure this compound.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Impact on Yield/Purity Reference
Bromination agent Bromine, NBS High regioselectivity at low temperature
Solvent for bromination Dichloromethane, DMF Influences reaction rate and selectivity
Alkylation base Potassium carbonate, sodium hydride Controls alkylation extent
Alkylation solvent DMF, DMSO Enhances nucleophilicity of nitrogen
Esterification method Acid-catalyzed methanol reflux or methyl iodide + base High conversion to methyl ester
Purification Column chromatography, recrystallization Ensures compound purity >95%

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the benzodiazole ring.

    Reduction Reactions: Reduced derivatives of the benzodiazole ring.

    Ester Hydrolysis: 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide exhibit promising antimicrobial properties. For instance, studies on thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer effects. In vitro studies demonstrate that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The efficacy of these compounds is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, enhancing their potential as therapeutic agents .

Enzyme Inhibition

Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide has also been investigated for its enzyme inhibitory properties. Compounds within this class have shown effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease, respectively. The inhibition of these enzymes can lead to decreased glucose absorption in the intestines and improved cognitive function .

Synthesis and Structural Modifications

The synthesis of methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multi-step reactions starting from readily available benzothiazole derivatives. Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological activity. Modifications in the substituents on the benzothiazole ring can significantly affect the compound's pharmacological profile, allowing for the development of more potent derivatives .

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazole derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural diversity in drug design .
  • Anticancer Activity : In a comparative study, several thiazole derivatives were screened against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring increased cytotoxicity against MCF7 cells, suggesting a structure-activity relationship that could be exploited for drug development .
  • Enzyme Inhibition : Research focusing on α-glucosidase inhibitors revealed that thiazole-based compounds could effectively lower blood sugar levels in diabetic models, demonstrating their potential therapeutic applications in managing diabetes .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, it is compared with four analogous benzodiazole derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Benzoheterocycles

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Boiling Point (°C) pKa
This compound 1437794-72-3 C₁₂H₁₃BrN₂O₂ Br (7), CH₃ (2), C₃H₇ (1), COOCH₃ (5) 297.15 403.0 3.35
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate 1301214-77-6 C₉H₇BrN₂O₃ Br (7), O (2), COOCH₃ (5) 279.07 N/A N/A
Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate 1820666-72-5 C₁₃H₁₅BrN₂O₂ Br (7), C₃H₇ (1), COOC₂H₅ (5) 311.18 N/A N/A
Methyl 7-methyl-2-propyl-1H-1,3-benzodiazole-5-carboxylate N/A C₁₃H₁₅N₂O₂ CH₃ (7), C₃H₇ (2), COOCH₃ (5) 247.27 N/A N/A
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-...* N/A C₁₇H₁₄ClN₃O₆S₂ Cl (6), complex substituents 456.35 N/A N/A

*Abbreviated for clarity; full name in .

Key Observations :

Substituent Effects on Reactivity and Solubility: The bromine atom at position 7 in the target compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., Methyl 7-methyl-2-propyl-1H-1,3-benzodiazole-5-carboxylate) .

Structural Modifications and Hydrogen Bonding :

  • The 2-oxo group in Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate introduces a hydrogen-bond acceptor, altering crystallization behavior compared to the methyl-substituted target compound . This is critical in crystallography, where tools like SHELX and ORTEP are used to analyze packing patterns .
  • The propyl chain at position 1 in the target compound may sterically hinder intermolecular interactions, reducing crystal symmetry compared to smaller substituents .

The chloro analog in demonstrates how substituent diversity expands pharmacological utility .

Biological Activity

Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1437794-80-3) is a synthetic compound belonging to the benzodiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13BrN2O2
  • Molecular Weight : 297.15 g/mol
  • Structure : The compound features a bromine atom that significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its ability to form halogen bonds, which may increase binding affinity to biological targets. This interaction can lead to modulation of enzyme activity or alteration of receptor signaling pathways, resulting in various pharmacological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Antioxidant Activity : It could potentially scavenge free radicals, thereby reducing oxidative stress.

Pharmacological Studies

Several studies have investigated the pharmacological properties of related benzodiazole derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Modified Tacrine DerivativesBuChE Inhibition0.08
Benzodiazole DerivativeAChE Inhibition0.38
Methyl Benzodiazole DerivativeAntioxidant ActivityNot specified

Case Studies

  • Alzheimer’s Disease Research :
    A study focused on multitarget-directed ligands for Alzheimer's disease found that derivatives similar to methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole exhibited significant inhibitory effects on enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). These findings suggest that benzodiazole derivatives may be promising candidates for treating neurodegenerative diseases due to their ability to enhance cholinergic neurotransmission and reduce amyloid-beta aggregation .
  • Antimicrobial Activity :
    Research into benzodiazole compounds has shown varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications in the benzodiazole ring can enhance antibacterial properties . While specific data on methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole is limited, its structural analogs have demonstrated significant efficacy against common bacterial strains.

Q & A

Basic: What are the recommended synthetic routes for Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate?

Answer:
The synthesis of benzodiazole derivatives typically involves condensation reactions. A general procedure for analogous compounds (e.g., benzoxazole carboxylates) includes:

  • Step 1: React 3-amino-4-hydroxybenzoate derivatives with substituted carboxylic acids or acyl chlorides under reflux conditions (15–24 hours) in polar aprotic solvents (e.g., DMF or acetic acid) .
  • Step 2: Introduce the bromo substituent via electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) at low temperatures.
  • Step 3: Alkylate the 1-position using propyl halides in the presence of a base (e.g., K₂CO₃) to install the propyl group.
  • Step 4: Purify intermediates via column chromatography and final product via recrystallization.
    Key Considerations: Monitor reaction progress using TLC and confirm purity via HPLC or NMR.

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for structural confirmation:

  • Data Collection: Use single-crystal diffraction with Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Structure Solution: Employ direct methods (e.g., SHELXS/SHELXD) for phase determination .
  • Refinement: Apply SHELXL for least-squares refinement, adjusting thermal parameters and occupancy .
  • Visualization: Generate ORTEP-3 diagrams to illustrate atomic displacement and stereochemistry .
    Validation: Cross-check with spectroscopic data (¹H/¹³C NMR, IR) to confirm functional groups.

Basic: What safety protocols are recommended for handling this compound?

Answer:
While no specific MSDS exists for this compound, analogous benzodiazole esters suggest:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage: Keep in airtight containers at –20°C, away from light and moisture.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: What challenges arise in crystallographic refinement of halogenated benzodiazoles?

Answer:
Halogen atoms (e.g., Br) introduce complexities:

  • Disorder: Bromine’s high electron density can cause positional disorder; resolve via PART instructions in SHELXL .
  • Thermal Motion: Large anisotropic displacement parameters (ADPs) may require constraints or TLS refinement .
  • Twining: Check for twinning using PLATON; apply TWIN/BASF commands if detected.
    Mitigation: Collect high-resolution data (≤ 0.8 Å) to improve model accuracy.

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
Methodology:

  • Library Design: Synthesize analogs with variations at positions 2 (methyl), 7 (bromo), and 5 (ester).
  • Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Computational Modeling: Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.
  • Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity.
    Validation: Cross-validate with crystallographic data to ensure conformational relevance .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?

Answer:
Resolution Workflow:

Re-examine Purity: Confirm sample homogeneity via HPLC-MS .

Validate Crystallographic Model: Check for missed symmetry (PLATON) or over-refinement (R1/wR2 ratios) .

Dynamic Effects: Use VT-NMR to detect temperature-dependent conformational changes.

Statistical Tools: Apply Bayesian inference (Table 4, ) or PCA (Figure 3, ) to identify outliers.


Example: If NMR suggests rotational flexibility but crystallography shows a rigid structure, consider solvent/ packing effects.

Advanced: What methodological approaches optimize pharmacological data reproducibility?

Answer:
Best Practices:

  • Dose-Response Curves: Use 8–12 concentration points in triplicate (IC50/EC50) with nonlinear regression (GraphPad Prism).
  • Blinding: Implement double-blind protocols for assay readouts to reduce bias (Table 1, ).
  • Meta-Analysis: Aggregate data from multiple labs using random-effects models (Table 1, ).

    Documentation: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

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